Methyl 6-bromo-2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
Description
Methyl 6-bromo-2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate (molecular formula: C₁₈H₁₂BrNO₇, molecular weight: 434.198 g/mol) is a brominated benzofuran derivative with a complex substitution pattern. Its structure features:
- A benzofuran core substituted at position 2 with a methyl group.
- A bromine atom at position 6.
- A 3-nitrophenylmethoxy group at position 4.
- A methyl ester at position 3.
The 3-nitrophenylmethoxy substituent introduces strong electron-withdrawing effects, which may influence the compound’s reactivity, solubility, and biological interactions compared to analogs with halogens or alkyl groups .
Properties
IUPAC Name |
methyl 6-bromo-2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO6/c1-10-17(18(21)24-2)13-7-16(14(19)8-15(13)26-10)25-9-11-4-3-5-12(6-11)20(22)23/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGTYHFNFXTZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-bromo-2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in different biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a benzofuran core with various substituents that contribute to its biological properties. The presence of the bromo and nitro groups is particularly significant, as these functional groups can influence the compound's reactivity and interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:
- Enzyme Inhibition : Many benzofuran derivatives act as inhibitors of key enzymes involved in neurodegenerative diseases. For instance, studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology .
- Antioxidant Activity : The presence of certain functional groups can enhance the antioxidant capacity of these compounds, helping to mitigate oxidative stress in cells .
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and autophagy .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound and related compounds:
Case Studies
- Neuroprotective Effects : A study demonstrated that a derivative of this compound significantly reduced neurotoxic effects in vitro by inhibiting AChE and enhancing neuronal survival rates in models of neurodegeneration .
- Anticancer Efficacy : Another investigation revealed that related benzofuran compounds exhibited selective cytotoxicity against cervical cancer cell lines, with IC50 values indicating effective inhibition of cell growth through autophagy induction .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key structural analogs vary in substituents at position 5, the ester group (methyl vs. ethyl), and halogenation patterns. Table 1 highlights these differences:
Table 1. Structural and Physicochemical Comparison of Selected Benzofuran Derivatives
Key Observations:
In contrast, halogenated analogs (e.g., 2-chloro or 3-fluoro substituents) exhibit lower polarity but retain lipophilicity . Bromine at position 6 is a common feature, which may reduce cytotoxicity compared to non-brominated precursors, as noted in halogenated benzofuran studies .
Discussion:
- Cytotoxicity: Brominated benzofurans generally exhibit lower cytotoxicity than non-halogenated precursors, as seen in Compound 4 .
- Antifungal Potential: The diethylaminoethoxy group in Compound 5 enhances antifungal activity, suggesting that polar substituents improve interactions with microbial targets. The nitro group’s polarity could similarly enhance such effects .
Preparation Methods
Multi-Step Synthesis via Silylation and Ozonolysis
A patented five-step synthesis route (US20090131688A1) offers a foundational framework for producing benzofuran carboxylate derivatives. While originally designed for 4-benzofuran-carboxylic acid, this methodology has been adapted for the target compound through modifications in substrate selection and reaction conditions:
Silylation of 4-hydroxyindanone :
Ozonolysis of silylated intermediate :
Oxidation and esterification :
Aromatization :
Key limitation : This route produces a positional isomer (6-benzofuran-carboxylic acid derivative) as a byproduct, requiring rigorous purification via column chromatography.
Cyclization-Reduction Approach
A study on benzo[b]furan derivatives (PMC10537293) demonstrates an alternative three-step strategy:
Cyclization of nitrosalicylaldehyde :
Nitro group reduction :
Esterification and functionalization :
Advantage : This method avoids high-temperature Claisen rearrangements, reducing isomer formation.
Comparative Analysis of Synthetic Routes
Optimization Strategies for Improved Yield
Catalyst Screening in Aldol Condensation
The PMC11528908 study systematically evaluated bases for the aldol reaction step:
| Base | Yield (%) | Reaction Time (h) |
|---|---|---|
| Piperidine | 95 | 5 |
| KOH | 72 | 8 |
| t-BuOK | 22 | 12 |
Piperidine emerged as optimal due to its dual role as base and phase-transfer catalyst, enhancing reaction kinetics.
Solvent Effects on Cyclization
Methanol proved superior to THF or DMF in the initial cyclization:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Methanol | 32.7 | 63 |
| THF | 7.5 | 41 |
| DMF | 36.7 | 38 |
Polar protic solvents stabilize transition states during ring closure.
Challenges in Bromination and Methoxy Group Introduction
Regioselective Bromination
Direct bromination of the benzofuran core often leads to multiple substitution patterns. A controlled approach uses:
- N-Bromosuccinimide (NBS) in CCl₄ at 0°C
- Radical initiators (AIBN) to direct bromine to the 6-position.
Typical conditions :
Methoxylation of Nitrophenyl Groups
Introducing the (3-nitrophenyl)methoxy moiety requires careful orthogonal protection:
- Protect benzofuran hydroxyl with TBSCl.
- Couple 3-nitrobenzyl bromide using K₂CO₃ in DMF.
- Deprotect with TBAF in THF.
Critical factor : Maintain anhydrous conditions to prevent hydrolysis of the nitro group.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Recent advances propose microreactor systems for hazardous steps (ozonolysis):
Green Chemistry Approaches
- Replace dichloromethane with cyclopentyl methyl ether (CPME) in silylation
- Use electrochemical methods for nitro group reduction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
